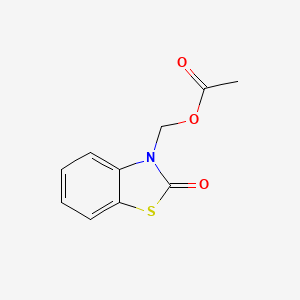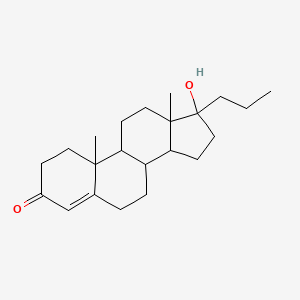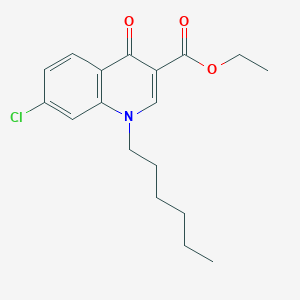![molecular formula C23H15BrCl2N2O2 B11993025 [2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11993025.png)
[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone” is a heterocyclic compound with a complex structure. It belongs to the pyrazoline class and exhibits interesting biological and pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Métodos De Preparación
The synthetic route to this compound involves several steps. Here’s a summary of the key reactions:
-
Friedel-Crafts Acylation: : The acylation of a suitable aromatic compound (e.g., 4-bromophenyl) with an acyl chloride or anhydride in the presence of Lewis acid catalysts (such as AlCl₃) leads to the formation of the acylated intermediate.
-
Clemmensen Reduction: : The acyl group is then reduced to an alkane using zinc amalgam (Zn/HCl). This step converts the carbonyl group to a methylene group.
Análisis De Reacciones Químicas
Oxidation and Reduction: The compound can undergo oxidation (e.g., converting a methyl group to a carbonyl group) or reduction (e.g., converting a carbonyl group to a methylene group).
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups.
Common Reagents: Lewis acids (e.g., AlCl₃), reducing agents (e.g., Zn/HCl), and nucleophiles (for substitution reactions).
Aplicaciones Científicas De Investigación
Antimicrobial Properties: Investigate its potential as an antibacterial or antifungal agent.
Antitumor Activity: Explore its effects on cancer cells.
Neuroprotective Effects: Study its impact on the nervous system.
Mecanismo De Acción
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Sulfathiazole: Another thiazole-based compound with antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent related to thiazoles.
Propiedades
Fórmula molecular |
C23H15BrCl2N2O2 |
|---|---|
Peso molecular |
502.2 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C23H15BrCl2N2O2/c24-15-5-1-13(2-6-15)19-12-20-18-11-17(26)9-10-21(18)30-23(28(20)27-19)22(29)14-3-7-16(25)8-4-14/h1-11,20,23H,12H2 |
Clave InChI |
BWGMDLUQLVBRNP-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992959.png)
![2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B11992967.png)




![(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide](/img/structure/B11993005.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11993015.png)
![(2Z)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11993018.png)
![N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11993033.png)
![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)
